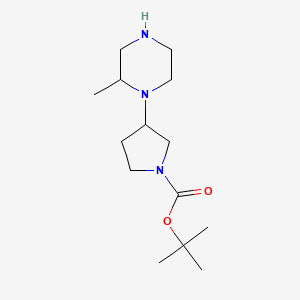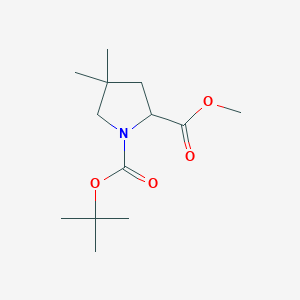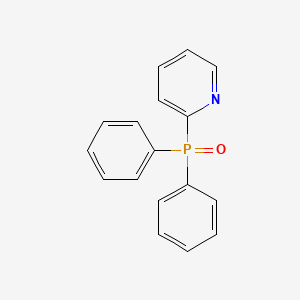
Diphenyl(pyridin-2-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(pyridin-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C₁₇H₁₄NOP. It is known for its unique structure, where a phosphine oxide group is bonded to a pyridine ring and two phenyl groups. This compound is widely used as a ligand in coordination chemistry and has applications in various fields due to its ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(pyridin-2-yl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromopyridine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and is carried out in a solvent like tetrahydrofuran (THF). The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(pyridin-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro or halogenated compounds .
Aplicaciones Científicas De Investigación
Diphenyl(pyridin-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: It is used in the production of polymers and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of diphenyl(pyridin-2-yl)phosphine oxide involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination forms stable complexes that can exhibit unique photophysical properties, such as luminescence. The compound’s ability to act as a bidentate ligand allows it to form chelates with metal ions, enhancing the stability and reactivity of the resulting complexes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar in structure but lacks the oxygen atom bonded to phosphorus.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one pyridine group.
Uniqueness
Diphenyl(pyridin-2-yl)phosphine oxide is unique due to its ability to form stable complexes with metal ions while exhibiting photoluminescent properties. This makes it particularly valuable in applications requiring both stability and luminescence, such as in the development of new materials and sensors .
Propiedades
Fórmula molecular |
C17H14NOP |
|---|---|
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
2-diphenylphosphorylpyridine |
InChI |
InChI=1S/C17H14NOP/c19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H |
Clave InChI |
DNWSVXHWEWBVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


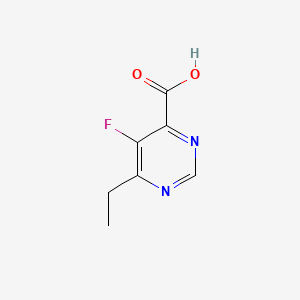
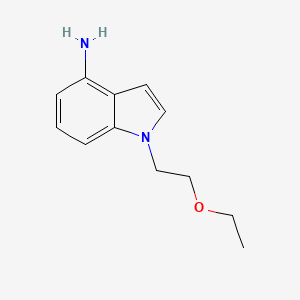
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
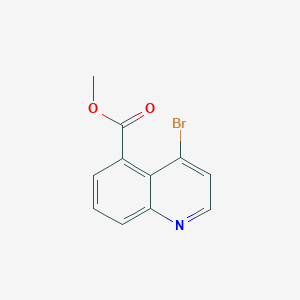
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
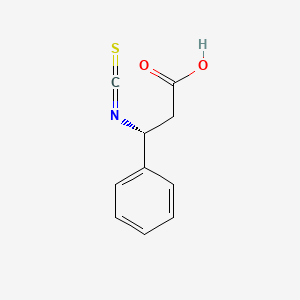
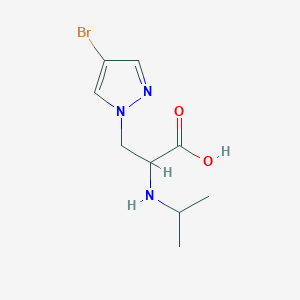


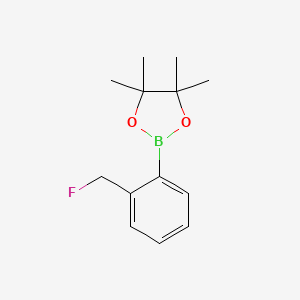
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
